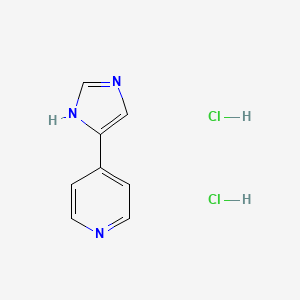

4-(1H-imidazol-5-yl)pyridine 2HCl

Description

4-(1H-Imidazol-5-yl)pyridine 2HCl (CAS 1823770-83-7) is a hydrochloride salt of a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a 1H-imidazol-5-yl group. Its molecular formula is C₈H₈ClN₃, with a molar mass of 181.62 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

Molecular Formula |

C8H9Cl2N3 |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

4-(1H-imidazol-5-yl)pyridine;dihydrochloride |

InChI |

InChI=1S/C8H7N3.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h1-6H,(H,10,11);2*1H |

InChI Key |

GZKCYDSARGXMTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CN2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of 4-(1H-imidazol-5-yl)pyridine dihydrochloride typically involves:

- Construction of the imidazole ring onto a pyridine precursor

- Functional group transformations to install or reveal the imidazole moiety

- Salt formation with hydrochloric acid to yield the dihydrochloride salt

Key synthetic approaches include condensation reactions, nucleophilic aromatic substitution, cyclization reactions, and heterocyclic rearrangements.

Condensation Reactions and Cyclizations

One of the main routes to imidazole-containing pyridines involves condensation between amino or amidine precursors and aldehydes or other carbonyl compounds, followed by cyclization to form the imidazole ring.

According to a comprehensive review on imidazol-4-one synthesis, condensation reactions are a primary method for constructing imidazole rings. These reactions often proceed via initial formation of azidoimides or thiohydantoins, which undergo cyclization and subsequent transformations to yield imidazole derivatives.

A representative example involves the reaction of 4-nitro-1H-imidazole-5-carbonyl chlorides with activated methylene compounds under basic conditions (e.g., magnesium ethoxide), followed by reductive cyclization to form imidazo[4,5-b]pyridinones. Although this is a fused ring system, it illustrates the utility of condensation and reductive cyclization in imidazole ring formation on pyridine scaffolds.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on halogenated pyridine derivatives bearing imidazole substituents is a practical approach:

- For example, the synthesis of N1-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine was achieved by nucleophilic aromatic substitution of 2-chloro-4-[2-(methylthio)-1H-imidazol-5-yl]pyridine with p-phenylenediamine under acidic ethanolic conditions at elevated temperature (180 °C for 12 hours). The product was purified by flash chromatography and characterized by NMR, MS, IR, UV-VIS, and X-ray diffraction.

This method highlights the feasibility of introducing imidazole substituents on pyridine rings via SNAr reactions on appropriately functionalized pyridine precursors.

Multi-Step One-Pot Syntheses

Recent advances include one-pot, multi-step syntheses combining aza-Wittig reactions, heterocumulene-mediated annulations, and cyclizations:

- Ding et al. reported a one-pot, three-step synthesis of bicycloimidazol-4-ones involving (vinylimino)phosphorane reacting with aromatic isocyanates to form carbodiimides, followed by addition of 2-aminoethanol to form guanidine intermediates, which cyclize upon loss of ethanol. Subsequent tosylation and ring closure yield bicyclic imidazolones in good yields (68-85%).

Though this method is more complex and targets bicyclic systems, it exemplifies modern synthetic methodologies that could be adapted for related imidazolylpyridine derivatives.

Direct Functionalization and Salt Formation

The preparation of 4-(1H-imidazol-4-yl)methanamine hydrochloride, a related imidazole derivative, involves reductive amination using sodium triacetoxyborohydride, followed by purification via flash chromatography. The hydrochloride salt is formed by treatment with HCl, yielding the dihydrochloride in moderate yields (ca. 60%).

Similarly, 4-(1H-imidazol-5-yl)pyridine dihydrochloride can be obtained by treating the free base with hydrochloric acid in suitable solvents to precipitate the dihydrochloride salt.

Summary of Representative Preparation Conditions and Yields

Analytical Characterization

The synthesized this compound and derivatives are typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structure and purity.

- Mass Spectrometry (MS): Molecular ion peak confirms molecular weight.

- Infrared (IR) Spectroscopy: Functional group identification.

- High-Performance Liquid Chromatography (HPLC): Purity assessment.

- Single Crystal X-ray Diffraction: Structural confirmation for crystalline derivatives.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-5-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .

Scientific Research Applications

4-(1H-Imidazol-5-yl)pyridine dihydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-5-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Substituent Effects : Bulky aromatic groups (e.g., in SB203580) enhance kinase inhibition, while alkyl or alkoxy groups (e.g., in SB202474) reduce activity .

- Salt Forms : Hydrochloride and nitrate salts optimize solubility for different applications, such as in vitro assays vs. agricultural sprays .

- Diverse Applications: Minor structural variations shift utility from kinase inhibition (pharmacology) to ALS inhibition (herbicides), underscoring the versatility of imidazole-pyridine scaffolds.

Biological Activity

4-(1H-imidazol-5-yl)pyridine dihydrochloride, a heterocyclic compound, is recognized for its unique structural features derived from the fusion of imidazole and pyridine rings. This combination enhances its chemical reactivity and biological interactions, making it a significant candidate in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of an imidazole ring fused to a pyridine ring, which contributes to its diverse biological activities. The presence of nitrogen atoms in both rings allows for various interactions with biological molecules, influencing enzyme activity and cellular processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 4-(1H-imidazol-5-yl)pyridine dihydrochloride. It has shown significant activity against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Against Different Pathogens

| Pathogen | Activity | Reference |

|---|---|---|

| Bacillus cereus | Sensitive | |

| Escherichia coli | Moderate | |

| Aspergillus flavus | Antifungal |

The compound's effectiveness varies between Gram-positive and Gram-negative bacteria, with Gram-positive strains generally being more susceptible to its action.

The compound interacts with specific proteins and enzymes in microbial cells, potentially inhibiting their function. In vitro assays have demonstrated its ability to bind effectively to target proteins, which can lead to altered enzyme activity and disrupted cellular functions.

Study 1: In Vitro Antibacterial Activity

A study conducted on various derivatives of 4-(1H-imidazol-5-yl)pyridine dihydrochloride assessed their antibacterial activity against Bacillus cereus and Escherichia coli. The results indicated that modifications in the structure could enhance the antibacterial efficacy, particularly against Gram-positive bacteria .

Study 2: Structural Modifications for Enhanced Activity

Research focused on synthesizing new derivatives through N-alkylation reactions revealed that certain modifications led to improved antimicrobial properties. These derivatives exhibited better binding affinities to bacterial enzymes, resulting in enhanced antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.